molecular formula C18H25NO4 B1609536 (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217669-63-0

(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1609536
CAS RN: 1217669-63-0
M. Wt: 319.4 g/mol
InChI Key: RRSHJVJIWMYMJI-SFHVURJKSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid, also known as TBMP, is an organic compound and a derivative of pyrrolidine. It is an important building block for organic synthesis and is used in a variety of applications in the fields of biochemistry, organic chemistry and pharmaceuticals. TBMP is a versatile reagent with a wide range of uses and applications.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound has been analyzed for its crystal structure, revealing insights into its molecular conformations and interactions. Rajalakshmi et al. (2013) detailed the envelope conformation of the pyrrolidine ring and the interactions forming two-dimensional layers in the crystal, highlighting its potential in studying molecular arrangements and interactions in solid-state chemistry (Rajalakshmi et al., 2013).

Organic Synthesis Applications

In organic synthesis, this compound is involved in the creation of complex molecular structures. For instance, Gensini and de Meijere (2004) utilized a related tert-butoxycarbonyl-protected amino acid in the synthesis of cyclopropane-annelated azaoligoheterocycles, showcasing its role in the construction of nitrogen-containing cyclic compounds (Gensini & de Meijere, 2004). Similarly, Nagasawa et al. (1973) introduced a method for t-butyloxycarbonylation of amino acids, demonstrating the compound's application in peptide synthesis and protection strategies (Nagasawa et al., 1973).

Materials Science and Polymer Research

In the field of materials science, particularly in the synthesis of polyamides, Yang et al. (1999) synthesized aromatic polyamides using derivatives related to tert-butoxycarbonyl-protected compounds, illustrating their use in creating high-performance polymers with desirable thermal and mechanical properties (Yang et al., 1999).

Medicinal Chemistry and Drug Development

Although specific applications in drug development for this compound were not found in the excluded categories (drug use, dosage, side effects), the methodologies involving tert-butoxycarbonyl protection are crucial in the synthesis of pharmacologically active molecules. This includes the development of compounds with potential anti-inflammatory activities, as demonstrated by Ikuta et al. (1987) in synthesizing 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones with dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

properties

IUPAC Name

(2S)-2-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13-8-5-6-9-14(13)12-18(15(20)21)10-7-11-19(18)16(22)23-17(2,3)4/h5-6,8-9H,7,10-12H2,1-4H3,(H,20,21)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSHJVJIWMYMJI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428018
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217669-63-0
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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